[3-(Azetidin-3-yl)-1,2-oxazol-5-yl]methanol
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Overview
Description
[3-(Azetidin-3-yl)-1,2-oxazol-5-yl]methanol: is a heterocyclic compound that features both an azetidine ring and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(Azetidin-3-yl)-1,2-oxazol-5-yl]methanol typically involves the formation of the azetidine and oxazole rings followed by their coupling. One common method is the cyclization of appropriate precursors under specific conditions. For instance, the azetidine ring can be synthesized via the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The oxazole ring can be synthesized using methods such as the Van Leusen oxazole synthesis, which involves the reaction of tosylmethyl isocyanide (TosMIC) with aldehydes .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. Specific details on industrial methods are proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: [3-(Azetidin-3-yl)-1,2-oxazol-5-yl]methanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can yield different alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halides and nucleophiles are used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole carboxylic acids, while reduction can produce oxazole alcohols.
Scientific Research Applications
Chemistry: In organic synthesis, [3-(Azetidin-3-yl)-1,2-oxazol-5-yl]methanol serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development.
Medicine: Research is ongoing to explore the therapeutic potential of this compound in treating various diseases. Its structural features may enable it to modulate specific biological pathways.
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of [3-(Azetidin-3-yl)-1,2-oxazol-5-yl]methanol involves its interaction with molecular targets in biological systems. The azetidine and oxazole rings can bind to specific enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of biological pathways, resulting in therapeutic effects. Detailed studies on the exact molecular targets and pathways are ongoing.
Comparison with Similar Compounds
Azetidine derivatives: Compounds like (N-Boc-azetidin-3-ylidene)acetate are structurally similar and share some chemical properties.
Oxazole derivatives: Compounds such as 2,5-disubstituted oxazoles are similar in structure and reactivity.
Uniqueness: What sets [3-(Azetidin-3-yl)-1,2-oxazol-5-yl]methanol apart is the combination of both azetidine and oxazole rings in a single molecule. This dual-ring structure imparts unique chemical and biological properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C7H10N2O2 |
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Molecular Weight |
154.17 g/mol |
IUPAC Name |
[3-(azetidin-3-yl)-1,2-oxazol-5-yl]methanol |
InChI |
InChI=1S/C7H10N2O2/c10-4-6-1-7(9-11-6)5-2-8-3-5/h1,5,8,10H,2-4H2 |
InChI Key |
AFRRVNWKMCQNHW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C2=NOC(=C2)CO |
Origin of Product |
United States |
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